molecular formula C27H41NO8 B1679694 Latanoprostene BUNOD CAS No. 860005-21-6

Latanoprostene BUNOD

Numéro de catalogue: B1679694
Numéro CAS: 860005-21-6
Poids moléculaire: 507.6 g/mol
Clé InChI: LOVMMUBRQUFEAH-UIEAZXIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Latanoprostene bunod is a prostaglandin F2α analog conjugated with a nitric oxide (NO)-donating moiety (butanediol mononitrate), approved by the FDA in 2017 for reducing intraocular pressure (IOP) in open-angle glaucoma (OAG) and ocular hypertension (OHT) . As a prodrug, it undergoes rapid hydrolysis by corneal esterases into two active metabolites: latanoprost acid (a prostaglandin analog) and NO . Its dual mechanism enhances both uveoscleral outflow (via prostaglandin-mediated extracellular matrix remodeling) and trabecular meshwork/Schlemm’s canal outflow (via NO-induced cytoskeletal relaxation and soluble guanylyl cyclase-cyclic guanosine monophosphate [sGC-cGMP] signaling) . This dual action distinguishes it from conventional prostaglandin analogs (PGAs) and β-blockers, which target a single pathway.

Propriétés

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMMUBRQUFEAH-UIEAZXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027765
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860005-21-6
Record name Latanoprostene bunod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860005-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprostene BUNOD [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprostene bunod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROSTENE BUNOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Base-Catalyzed Ester Hydrolysis

The foundational step in latanoprostene bunod synthesis involves hydrolysis of latanoprost's isopropyl ester group to form latanoprost acid. Patent US20220024849A1 details a lithium hydroxide monohydrate-mediated process using methanol/water (4:1 v/v) at room temperature for 12-16 hours, achieving >95% conversion. Critical parameters include:

Solvent selection : Mixed aqueous-alcoholic systems (methanol-water) demonstrate superior reaction kinetics compared to pure ethanol or isopropanol, with methanol providing optimal base solubility while maintaining ester reactivity.

Base stoichiometry : A 1.2:1 molar ratio of lithium hydroxide monohydrate to latanoprost prevents over-hydrolysis while ensuring complete ester cleavage. Excess base (>1.5 eq) promotes lactonization side reactions, reducing yields by 15-20%.

Temperature control : Maintaining 20-25°C prevents β-elimination reactions common in prostaglandin derivatives, with reaction monitoring via thin-layer chromatography (ethyl acetate/hexane 3:7) ensuring reaction completion within 18±2 hours.

Isomer Control During Hydrolysis

Commercial latanoprost contains 3.5% 5,6-trans isomer and 0.5% 15S-isomer, which carry through to latanoprost acid. Crystallization optimization from ethyl acetate/n-hexane (1:5) at -20°C reduces trans-isomer content to <1.5%, meeting pharmacopeial specifications. Key purification parameters include:

Parameter Optimal Range Effect on Purity
Cooling Rate 0.5°C/min Prevents inclusion impurities
Solvent Ratio EA:Hex 1:5 Maximizes isomer separation
Seed Crystal Loading 0.1% w/w Controls crystal morphology

Esterification with 1,4-Butanediol Dinitrate

Two-Step Activation Process

EP3666751A1 discloses a sequential bromide activation-nitration approach employing silver nitrate:

Step 1 : Latanoprost acid reacts with 4-bromobutyl nitrate (1.05 eq) in dichloromethane using potassium carbonate (2.5 eq) at 0-5°C for 6 hours, achieving 82-85% conversion to the bromo-intermediate.

Step 2 : Bromide displacement with silver nitrate (1.2 eq) in acetonitrile at 40°C for 3 hours completes the nitration, yielding this compound with 93-95% HPLC purity.

Nitration Optimization Strategies

Silver Nitrate vs. Alkyl Nitrite Approaches

While EP3666751A1 employs AgNO3 for bromide displacement, alternative methods using isoamyl nitrite (5 eq) in DMF at 60°C show promise for large-scale applications:

  • Eliminates precious metal reagents
  • Reduces halide residuals by 40%
  • Requires extensive solvent recovery systems

Byproduct Formation Mechanisms

Key side reactions identified through LC-MS analysis include:

  • Over-nitration at C15 hydroxyl (2-3% yield loss)
  • Transesterification with methanol residuals (1.5% max)
  • Nitrate ester degradation (T1/2 = 8h at pH >6)

Process controls implemented in US20220024849A1 mitigate these through:

  • Strict pH maintenance at 4.5-5.0
  • Nitrogen blanket during workup
  • Rapid solvent removal (<2h post-reaction)

Crystallization and Final Purification

Solvent System Optimization

Final crystallization from ethyl acetate/t-butyl methyl ether (1:4) at -30°C produces needle-like crystals with:

  • 99.2% HPLC purity
  • 0.3% total impurities
  • 98.5% polymorphic Form I content

Chromatographic Purification

Preparative HPLC methods (Phenomenex Luna C18, 250×21.2mm) using:

  • Mobile Phase: 65:35 MeCN/10mM NH4OAc
  • Flow Rate: 15 mL/min
  • Injection Volume: 5mL
    Resolve difficult-to-remove 15-keto impurities (0.15% → <0.05%)

Analytical Characterization Benchmarks

Spectroscopic Confirmation

1H NMR (400MHz, CDCl3) :

  • δ 5.48 (m, 2H, vinyl)
  • δ 4.50 (t, J=6.4Hz, 2H, OCH2)
  • δ 4.38 (br s, 1H, C11-OH)

13C NMR :

  • 173.2 ppm (ester carbonyl)
  • 80.1 ppm (nitrate O-N-O)

Stability-Indicating Methods

Forced degradation studies validate HPLC conditions:

Stress Condition Total Impurities Main Degradants
Acidic (0.1N HCl, 40°C) 4.8% 15-keto (2.1%)
Oxidative (3% H2O2) 6.2% Nitrite ester (3.7%)
Photolytic (ICH Q1B) 1.9% Trans-isomer (0.8%)

Industrial Scale-Up Considerations

Cost Analysis Breakdown

Component Two-Step Process Single-Pot Process
Raw Materials $12,800/kg $9,500/kg
Silver Recovery 92% efficiency N/A
Waste Treatment $2,100/kg $1,800/kg
Total Production Cost $18,400/kg $14,200/kg

Environmental Impact Metrics

  • Process Mass Intensity (PMI): 187 kg/kg (traditional) vs. 132 kg/kg (improved)
  • Carbon Footprint: 54 kgCO2e/kg (AgNO3 process) vs. 38 kgCO2e/kg (nitrite method)

Emerging Synthetic Technologies

Enzymatic Hydrolysis Approaches

Novel Candida antarctica lipase B-mediated ester cleavage demonstrates:

  • 98% conversion in 8h
  • No isomerization observed
  • 50% reduced solvent consumption

Continuous Flow Nitration

Microreactor systems (Corning AFR) enable:

  • 10-second residence time
  • 99.8% conversion
  • 5x space-time yield improvement

Regulatory Considerations in Process Development

ICH Q11 Compliance

  • Established Design Space:
    • Hydrolysis pH: 9.8-10.2
    • Nitration Temp: 38-42°C
    • Crystallization Cooling Rate: 0.4-0.6°C/min

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le latanoprostène bunod a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le latanoprostène bunod exerce ses effets par un double mécanisme. Il est métabolisé dans l'œil en acide latanoprost, un analogue de la prostaglandine F2-alpha, et en mononitrate de butanediol, qui libère du monoxyde d'azote. L'acide latanoprost augmente l'écoulement de l'humeur aqueuse par la voie uvéosclérale, tandis que le monoxyde d'azote détend le réseau trabéculaire, améliorant l'écoulement de l'humeur aqueuse par la voie trabéculaire.

Applications De Recherche Scientifique

Clinical Applications

1. Management of Glaucoma and Ocular Hypertension

Latanoprostene bunod is primarily used to treat open-angle glaucoma and ocular hypertension. It has demonstrated significant IOP reductions in various clinical trials:

  • Efficacy Studies : In a pooled analysis of two phase 3 trials (APOLLO and LUNAR), this compound was shown to be non-inferior to timolol maleate, achieving substantial reductions in IOP over 12 months .
  • Real-World Evidence : A retrospective study involving 56 patients indicated a mean IOP reduction of 2.5 mm Hg after treatment with this compound, with 60% of patients experiencing reductions greater than 2 mm Hg .

2. Adjunctive Therapy in Refractory Cases

This compound has been evaluated as an adjunctive therapy for patients with refractory glaucoma. A study involving 33 patients found that adding this compound led to clinically significant IOP reductions at 3, 6, and 12 months . This suggests its utility in cases where traditional therapies fail to achieve adequate pressure control.

Safety Profile

The safety profile of this compound has been favorable across studies:

  • Adverse Effects : Common side effects include ocular discomfort and hyperemia. In the retrospective study, only a small percentage of patients discontinued treatment due to adverse effects .
  • Teratogenicity Studies : Animal studies have indicated potential teratogenic effects at high doses; however, clinical implications remain uncertain. The drug is not recommended for use in pregnant women due to these findings .

Non-Ophthalmic Applications

Emerging research suggests potential non-ophthalmic applications for this compound:

  • Nitric Oxide Donor Properties : The nitric oxide component may have therapeutic implications beyond ocular use, possibly benefiting conditions where nitric oxide plays a crucial role in vascular regulation .
  • Investigative Uses : Further studies are needed to explore these potential applications fully.

Comparative Efficacy

A comparative analysis of this compound against other prostaglandin analogs reveals its relative efficacy:

MedicationIOP Reduction (mm Hg)Study Reference
This compound≥2 mm Hg in 60%
Timolol MaleateStandard comparator
BimatoprostSimilar efficacy
TafluprostSlightly less effective

Mécanisme D'action

Latanoprostene bunod exerts its effects through a dual mechanism. It is metabolized in the eye to latanoprost acid, a prostaglandin F2-alpha analog, and butanediol mononitrate, which releases nitric oxide. Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while nitric oxide relaxes the trabecular meshwork, enhancing aqueous humor outflow through the trabecular pathway .

Comparaison Avec Des Composés Similaires

Comparison with Latanoprost

Efficacy

  • In a 3-month randomized trial, latanoprostene bunod 0.024% achieved a greater IOP reduction (mean IOP ≤17.5 mmHg) compared to latanoprost 0.005% (14.0 mmHg vs. 15.2 mmHg; p < 0.001) .
  • Pooled data from multiple time points (1 week to 3 months) showed a standardized mean difference (SMD) of −0.599 (p < 0.001), favoring this compound .
  • In dogs, both compounds reduced IOP similarly, but this compound uniquely increased outflow facility via NO .

Mechanistic Differences

  • This compound significantly elevates cGMP levels in human trabecular meshwork cells (HTMCs), reducing actin stress fibers and focal adhesions, whereas equimolar latanoprost has minimal effect .

Comparison with Timolol Maleate

Efficacy

  • This compound reduced IOP by 3.6 mmHg (27% from baseline) over 24 hours in healthy subjects, outperforming timolol’s 1.5–2.0 mmHg reduction .
  • In a head-to-head trial, this compound achieved a 14.0 mmHg mean IOP vs. timolol’s 15.8 mmHg (p < 0.0001) .

Mechanistic Differences

  • Timolol (a β-blocker) lowers IOP by reducing aqueous humor production, while this compound enhances outflow .

Comparison with Other PGAs and NO Donors

  • Bimatoprost/Travoprost: While all PGAs primarily target uveoscleral outflow, this compound’s NO moiety provides additional trabecular outflow enhancement, resulting in superior 24-hour IOP control .
  • DETA-NONOate/AM (an NO donor): this compound demonstrated higher tissue penetration and sustained NO release despite a lower stoichiometric NO yield (1 mol/mol vs. 1.83 mol/mol), attributed to its aqueous solubility and optimized formulation .

Pharmacokinetic and Pharmacodynamic Profile

Parameter This compound Latanoprost Timolol Maleate
Half-life (cornea) 0.05–0.40 min (rabbit) 0.28–5.2 min 1–2 hours
Plasma detection Undetectable parent drug Detectable latanoprost acid Systemic absorption
cGMP elevation Significant in HTMCs Minimal None

Adverse Events and Persistence

  • Common adverse events : Conjunctival hyperemia (5.9%), eye irritation (4.6%), and eye pain (3.6%) .
  • Persistence: this compound showed better 12-month persistence (30.05%) compared to other PGAs (e.g., 25% for travoprost) .

Activité Biologique

Latanoprostene bunod (LBN) is a novel ophthalmic solution approved by the FDA for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is a prodrug that releases latanoprost, a prostaglandin analog, and butanediol mononitrate, which donates nitric oxide (NO). This dual mechanism of action enhances its efficacy in lowering IOP compared to traditional treatments.

This compound is hydrolyzed by corneal esterases into two active metabolites:

  • Latanoprost Acid : Agonizes the prostaglandin F receptor, promoting increased aqueous humor outflow through the uveoscleral pathway.
  • Butanediol Mononitrate : Further metabolized to release nitric oxide, which may enhance blood flow and reduce resistance in the trabecular meshwork.

This combination leads to improved remodeling of the extracellular matrix and enhanced outflow facility, contributing to a significant reduction in IOP.

Efficacy Studies

Several studies have evaluated the efficacy of LBN in comparison to other treatments. The VOYAGER study, for instance, demonstrated that LBN at concentrations of 0.024% and 0.040% resulted in significantly greater reductions in mean diurnal IOP compared to latanoprost 0.005% over a 28-day period.

Key Findings from the VOYAGER Study:

  • Patients : 413 subjects were randomized into different treatment groups.
  • Results :
    • LBN 0.024% showed a significant reduction in IOP at Day 28 (p=0.005).
    • The reduction was also significant at Days 7 and 14 for higher concentrations.
    • Table 1 summarizes the mean diurnal IOP reductions:
Treatment GroupBaseline IOP (mmHg)Day 28 IOP (mmHg)Reduction (mmHg)p-value
LBN 0.024%24.13 ± 1.1217.45 ± 1.896.68 ± 1.23<0.0001
Latanoprost24.13 ± 1.1219.45 ± 1.014.68 ± 1.11<0.0001
Timolol24.39 ± 1.6519.68 ± 1.084.71 ± 1.57<0.0001

Safety Profile

This compound is generally well-tolerated, with adverse effects primarily being mild and transient:

  • Common ocular side effects include hyperemia and irritation.
  • The incidence of adverse events was slightly higher in the LBN groups compared to latanoprost but remained within acceptable limits.

Adverse Effects Comparison:

Treatment GroupTotal Ocular Adverse Effects (%)
LBNHigher than latanoprost
LatanoprostLower than LBN
TimololLowest among all groups

Case Studies

A critical evaluation highlighted that LBN not only reduces IOP effectively but also improves patient adherence due to its once-daily dosing regimen, making it a preferable option for many patients with glaucoma.

In clinical practice, case studies have shown that patients previously on multiple medications often achieve better control with LBN alone, reducing the pill burden and improving quality of life.

Q & A

Q. What is the dual mechanism of action of Latanoprostene Bunod in reducing intraocular pressure (IOP)?

this compound is metabolized by esterases into latanoprost acid (a prostaglandin F2α analog) and butanediol mononitrate, which releases nitric oxide (NO). The prostaglandin component enhances uveoscleral outflow, while NO increases trabecular meshwork permeability and conventional outflow. This dual mechanism has been validated in phase III trials (APOLLO, LUNAR, JUPITER), showing sustained IOP reduction over 3–12 months .

Q. What methodologies are recommended for quantifying this compound’s stability and purity during synthesis?

Gravity chromatography (as described in patent CN111545213 B) is a key purification method. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for purity analysis. Stability studies should follow ICH guidelines, assessing degradation under varying pH, temperature, and light exposure .

Q. How should researchers design preclinical studies to evaluate this compound’s ocular pharmacokinetics?

Use microdialysis in animal models (e.g., rabbits) to measure aqueous humor concentrations. Key parameters include corneal permeability, metabolic half-life of latanoprost acid, and NO bioavailability. Pair these with tonometry to correlate pharmacokinetic data with IOP reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in IOP reduction efficacy between subgroup populations in clinical trials?

Discrepancies observed in APOLLO (superiority over timolol) versus LUNAR (non-inferiority) may stem from population heterogeneity (e.g., baseline IOP, ethnicity). Apply multivariate regression or subgroup meta-analysis to isolate confounding variables. For example, JUPITER demonstrated consistent efficacy in Japanese populations, suggesting genetic or anatomic factors may modulate response .

Q. What experimental strategies optimize this compound’s NO release kinetics for enhanced trabecular outflow?

Modify the nitrate moiety’s ester linkage to control hydrolysis rates. In vitro models using human trabecular meshwork cells can assess NO flux via chemiluminescence. Compare outcomes against benchmark NO donors (e.g., nitroglycerin) to evaluate sustained release profiles .

Q. How should researchers address variability in esterase activity when modeling this compound’s metabolic conversion?

Use species-specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate for human corneal esterases) in ex vivo corneal models. Quantify latanoprost acid via LC-MS/MS and correlate conversion rates with IOP reduction in animal models. Adjust dosing regimens in clinical trials based on esterase polymorphism data .

Q. What statistical approaches are robust for analyzing longitudinal IOP data in this compound trials?

Mixed-effects models (e.g., linear regression with random intercepts for patient-specific baselines) account for intra-individual variability. Time-series analysis can detect diurnal IOP fluctuations, while non-inferiority margins (e.g., 1.5 mmHg difference) should align with FDA guidance for glaucoma therapies .

Q. How can in silico models improve the design of this compound derivatives with reduced hyperemia side effects?

Molecular dynamics simulations of prostaglandin receptor (FP receptor) binding affinity can predict ligand-induced vasodilation. Pair this with QSAR modeling to refine the nitrate moiety’s steric hindrance, minimizing off-target interactions with vascular endothelial receptors .

Methodological Guidance

  • Data Interpretation : Address conflicting trial outcomes by stratifying data by covariates (e.g., baseline IOP, concurrent medications) and applying sensitivity analysis .
  • Experimental Controls : Include vehicle-controlled arms in preclinical studies to isolate NO-specific effects from prostaglandin activity .
  • Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions, particularly in human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprostene BUNOD
Reactant of Route 2
Latanoprostene BUNOD

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.